3,3-Dipropylpyrrolidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
3,3-dipropylpyrrolidin-2-one |
InChI |
InChI=1S/C10H19NO/c1-3-5-10(6-4-2)7-8-11-9(10)12/h3-8H2,1-2H3,(H,11,12) |
InChI Key |
UKBHKICOZVCKLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCNC1=O)CCC |
Origin of Product |
United States |
Synthetic Methodologies for 3,3 Dipropylpyrrolidin 2 One
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis of 3,3-Dipropylpyrrolidin-2-one suggests several logical bond disconnections to identify viable starting materials. The primary disconnections focus on the C-C bonds of the propyl groups and the C-N bond within the lactam ring.
Strategies Involving Alkylation of Pyrrolidinone Scaffolds
A primary retrosynthetic strategy involves the disconnection of the two propyl groups at the C3 position. This approach points to pyrrolidin-2-one or a suitable derivative as the core scaffold, which can then be subjected to dialkylation. The key precursor in this strategy is a pyrrolidin-2-one enolate. The synthesis would proceed by deprotonation of a protected pyrrolidin-2-one, followed by sequential alkylation with a propyl halide, such as n-propyl bromide multichemexports.com.
Another variation of this strategy involves the alkylation of a pre-functionalized pyrrolidinone. For instance, a γ-butyrolactam could be a precursor, with subsequent alkylation at the C3 position rsc.org.
Approaches Utilizing Cyclization Reactions
An alternative retrosynthetic approach involves breaking the C-N and C2-C3 bonds of the pyrrolidinone ring. This points towards an open-chain precursor that can undergo an intramolecular cyclization to form the lactam ring. A plausible precursor would be a γ-amino acid derivative containing the gem-dipropyl moiety. For instance, a 4-amino-3,3-dipropylhexanoic acid derivative could be cyclized to form the target compound.
Cyclization reactions are a common method for synthesizing pyrrolidine (B122466) rings diva-portal.orgacs.org. Domino reactions, such as aza-Michael additions followed by cyclization, represent a sophisticated strategy for constructing substituted pyrrolidines whiterose.ac.ukchim.it.
Derivatization from Simpler Pyrrolidinone Intermediates
This strategy considers a simpler, pre-existing pyrrolidinone as a starting point, which is then elaborated to introduce the dipropyl groups. For example, a precursor such as 3-amino-4,4-dipropylpyrrolidin-2-one (B13234780) could potentially be deaminated to yield the target compound bldpharm.combldpharm.com. Another approach could involve the transformation of a related compound like 5-Oxo-N,N-dipropylpyrrolidine-2-carboxamide ontosight.ai.
Classical Synthetic Approaches
The synthesis of this compound can be achieved through various classical multi-step organic synthesis techniques. These methods often involve the careful selection of protecting groups, activating agents, and reaction conditions to ensure high yields and selectivity.
Multi-Step Organic Synthesis Techniques
A common multi-step approach involves the α-alkylation of a suitable ester, followed by reduction and cyclization arkat-usa.org. For example, a malonic ester could be dialkylated with propyl bromide. Subsequent transformation of one of the ester groups into an amino group precursor, followed by reduction and intramolecular amidation, would yield the desired this compound.
Another technique involves the ring transformation of other heterocyclic systems. For instance, appropriately substituted β-lactams or cyclopropanes could potentially be rearranged to form the pyrrolidinone ring researchgate.net.
Specific Reagent Systems and Reaction Conditions
The successful synthesis of this compound relies on the use of specific reagents and optimized reaction conditions.
For Alkylation Strategies: The alkylation of a pyrrolidinone scaffold typically requires a strong base to generate the enolate. Common bases include lithium diisopropylamide (LDA) or sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. The alkylating agent would be an electrophilic propyl source, such as n-propyl bromide or iodide multichemexports.com.
| Reaction Step | Reagents | Solvent | Temperature |
| Deprotonation | LDA or NaH | THF | -78 °C to 0 °C |
| Alkylation | n-Propyl bromide | THF | -78 °C to rt |
For Cyclization Strategies: Intramolecular cyclization of an amino acid precursor is often promoted by dehydrating agents or by activating the carboxylic acid group. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride can be used. Alternatively, thermal cyclization with the elimination of water or an alcohol can be employed.
| Reaction Type | Key Reagents | Typical Conditions |
| Amide Bond Formation | DCC, HOBt | CH2Cl2, rt |
| Aza-Michael Cyclization | Chiral Phosphoric Acid | Toluene, elevated temp. whiterose.ac.uk |
Modern Synthetic Advancements
Recent progress in synthetic organic chemistry has provided a diverse toolkit for the construction of complex heterocyclic systems like this compound. These modern methods often focus on efficiency, selectivity, and the generation of molecular complexity in a controlled manner.
Multicomponent Reaction Methodologies in Pyrrolidinone Synthesis
Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of diverse heterocyclic compounds, including pyrrolidinone derivatives. nih.govtandfonline.com These reactions, in which three or more reactants combine in a single synthetic operation, offer significant advantages in terms of step economy and reduced waste generation. nih.gov While a specific MCR for the direct synthesis of this compound is not extensively documented, the general applicability of MCRs to form polysubstituted pyrrolidinones is well-established. researchgate.netnih.gov
For instance, three-component reactions involving an amine, an aldehyde, and a suitable C4-synthon can lead to the formation of the pyrrolidinone core. nih.govjst-ud.vn The synthesis of 3,3-disubstituted isoindolinones, which share the γ-lactam core, has been achieved through a copper-catalyzed three-component reaction of 2-iodobenzamide, a terminal alkyne, and a pyrrole (B145914) or indole (B1671886) derivative, resulting in a quaternary center at the 3-position. beilstein-journals.org Adapting such a strategy to aliphatic systems could provide a viable route to this compound.
A plausible MCR approach for this compound could involve the reaction of an amine, an appropriate aldehyde, and a precursor that can introduce the dipropyl-substituted carbon atom. The following table outlines a conceptual MCR for the synthesis of substituted pyrrolidinones, which could be adapted for the target molecule.
| Component A | Component B | Component C | Catalyst/Conditions | Product Type |
| Amine | Aldehyde | Diethyl acetylenedicarboxylate | Ethanol (B145695), Citric Acid | Substituted 3-pyrrolin-2-ones |
| 2-Iodobenzamide | Terminal Alkyne | Pyrrole/Indole | Copper Catalyst | 3,3-Disubstituted Isoindolinones |
| Isatin | Phenylalanine | Piperidin-4-one derivative | 1,3-Dipolar Cycloaddition | Spiro-pyrrolidine compounds |
Stereoselective and Asymmetric Synthesis Strategies for Pyrrolidinone Derivatives
The development of stereoselective and asymmetric methods for the synthesis of pyrrolidinone derivatives is crucial, particularly for applications in medicinal chemistry. While achieving stereoselectivity at a quaternary center like the C3 position of this compound is challenging, several strategies have been developed for related structures.
One approach involves the diastereoselective cyclization of acyclic precursors. For example, the cyclization of a chiral N-crotyl methoxycarbonylacetamide mediated by Mn(III) has been shown to produce diastereomeric pyrrolidin-2-ones. researchgate.net Another strategy is the catalytic asymmetric [3+2] cycloaddition of oxindole (B195798) derivatives, which has been effectively used to construct the five-membered pyrrolidinyl ring with high enantioselectivity. nih.gov
A biocatalytic approach has also been demonstrated for the stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. rsc.org This method utilizes a laccase-catalyzed oxidation followed by a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, showcasing the potential of enzymatic transformations in creating complex chiral structures. rsc.org
The following table summarizes different stereoselective strategies applicable to pyrrolidinone synthesis.
| Strategy | Key Features | Potential for 3,3-Disubstitution |
| Diastereoselective Cyclization | Use of chiral auxiliaries or reagents to control stereochemistry during ring formation. | Applicable by using precursors with the desired substitution pattern. |
| Catalytic Asymmetric [3+2] Cycloaddition | Employs chiral catalysts to induce enantioselectivity in the formation of the pyrrolidine ring. | Effective for creating spiro-pyrrolidinyl oxindoles, adaptable for other 3,3-disubstituted systems. |
| Biocatalytic Synthesis | Utilizes enzymes to catalyze stereoselective reactions under mild conditions. | Demonstrated for the synthesis of pyrrolidine-2,3-diones with quaternary centers. |
Catalytic Methods in the Preparation of this compound
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. While specific catalytic methods for this compound are not abundant in the literature, general catalytic strategies for the synthesis of substituted pyrrolidinones can be extrapolated.
One-pot catalytic enantioselective synthesis of various alkaloids containing pyrrolidine and piperidine (B6355638) rings has been achieved through a combination of Ir/Cu/N-PINAP catalyzed reductive alkynylation of amides followed by Pd-catalyzed tandem reactions. nih.gov Such a unified strategy could potentially be adapted for the synthesis of 3,3-disubstituted pyrrolidinones.
Furthermore, nickel-catalyzed one-step synthesis of α-arylidene and γ-hydroxy-substituted N-methyl-2-pyrrolidones from N-methyl-2-pyrrolidone and an aldehyde has been reported, demonstrating the functionalization of the pyrrolidinone ring. researchgate.net Although this method does not directly form the 3,3-disubstituted core, it highlights the potential of transition metal catalysis in modifying the pyrrolidinone scaffold.
The table below presents an overview of catalytic approaches relevant to pyrrolidinone synthesis.
| Catalytic System | Reaction Type | Applicability to 3,3-Disubstitution |
| Ir/Cu/N-PINAP and Pd | Reductive alkynylation and tandem cyclization | A unified strategy for complex alkaloids, potentially adaptable. |
| Nickel Catalyst | C-H functionalization | Useful for modifying the pyrrolidinone ring, but not for direct core synthesis. |
| Copper Catalyst | Three-component reaction | Demonstrated for the synthesis of 3,3-disubstituted isoindolinones. beilstein-journals.org |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrrolidinones.
Solvent Selection and Reaction Medium Optimization
The choice of solvent is a critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. Research has focused on finding greener alternatives for pyrrolidinone synthesis. For instance, multicomponent reactions for the synthesis of 3-pyrroline-2-one (B142641) derivatives have been successfully carried out in ethanol, a more environmentally benign solvent. jst-ud.vn In some cases, reactions can be performed in water or under solvent-free conditions, further enhancing their green credentials. nih.govmdpi.com
The optimization of reaction conditions, including the choice of solvent, can significantly impact the yield and purity of the desired product. researchgate.netresearchgate.net For example, a study on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones found that ethanol was a superior solvent compared to glacial acetic acid, leading to a dramatic increase in product yield. nih.gov
The following table compares different solvents used in pyrrolidinone synthesis based on green chemistry principles.
| Solvent | Green Characteristics | Example Application |
| Ethanol | Renewable, biodegradable, lower toxicity than many organic solvents. | Multicomponent synthesis of 3-pyrroline-2-one derivatives. jst-ud.vn |
| Water | Non-toxic, non-flammable, abundant. | Synthesis of perimidine derivatives, a related heterocyclic system. researchgate.net |
| Solvent-free | Eliminates solvent waste, can lead to higher reaction rates. | Biginelli condensation for dihydropyrimidin-2(1H)-ones. mdpi.com |
Atom Economy and Step Efficiency Considerations
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final product. acs.org Reactions with high atom economy are inherently greener as they generate less waste. Multicomponent reactions are prime examples of atom-economical processes. nih.gov Similarly, one-pot reactions, where multiple transformations occur in a single flask, improve step efficiency and reduce the need for purification of intermediates. acs.org
Strategies such as tandem or cascade reactions, where a series of intramolecular transformations follow an initial reaction, are also highly desirable from an atom economy perspective. For example, the synthesis of 2,4-disubstituted pyrroles from substituted alkynes via a palladium-catalyzed one-pot reaction that can be further functionalized to 3-substituted pyrrolidin-2-ones exemplifies an atom-economical approach. acs.org The development of synthetic routes to this compound that maximize atom and step economy is a key goal for sustainable chemical manufacturing.
Reactivity and Chemical Transformations of 3,3 Dipropylpyrrolidin 2 One
Chemical Transformations of the Lactam Ring System
The reactivity of the pyrrolidin-2-one ring system is characterized by the interplay between the amide functionality and the cyclic structure.
Hydrolytic Stability and Ring-Opening Reactions
Lactams, such as pyrrolidin-2-ones, are susceptible to hydrolysis, which involves the cleavage of the amide bond and subsequent opening of the ring. This reaction is typically catalyzed by acids or bases. The stability of the lactam ring is influenced by factors such as ring strain and the nature of the substituents. For 3,3-disubstituted pyrrolidin-2-ones, the presence of alkyl groups at the C3 position can influence the rate of hydrolysis through steric and electronic effects.
Table 1: General Conditions for Lactam Hydrolysis
| Catalyst | General Conditions | Product |
| Acid | Aqueous acid (e.g., HCl, H₂SO₄), heat | γ-Amino acid hydrochloride |
| Base | Aqueous base (e.g., NaOH, KOH), heat | γ-Amino acid salt |
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the lactam is nucleophilic and can undergo alkylation and acylation reactions. N-alkylation typically involves the reaction of the lactam with an alkyl halide in the presence of a base. Similarly, N-acylation can be achieved using acylating agents such as acyl chlorides or anhydrides. The presence of bulky substituents at the C3 position might sterically hinder these reactions to some extent.
Reactions at the Carbonyl Center
The carbonyl group of the lactam is electrophilic and can be attacked by nucleophiles. Reduction of the carbonyl group, for instance with strong reducing agents like lithium aluminum hydride, would yield the corresponding pyrrolidine (B122466). Reactions with organometallic reagents, such as Grignard reagents, could also lead to the opening of the lactam ring.
Reactions Involving the Propyl Substituents
The two propyl groups at the C3 position introduce alkyl chains that could potentially undergo further chemical modifications.
Functionalization of Alkyl Chains
The C-H bonds of the propyl chains are generally unreactive. However, functionalization could potentially be achieved through radical halogenation, followed by nucleophilic substitution reactions. Such reactions would likely lead to a mixture of products due to the presence of multiple C-H bonds.
Stereochemical Implications of Propyl Groups
The C3 carbon atom in 3,3-Dipropylpyrrolidin-2-one is a quaternary center and is not chiral. Therefore, the compound itself is achiral. However, if any reaction were to introduce a new chiral center in the molecule, the presence of the two propyl groups could potentially influence the stereochemical outcome of the reaction through steric hindrance, directing the approach of reagents.
Derivatization Strategies for Advanced Chemical Entities
The development of advanced chemical entities from the this compound scaffold necessitates creative derivatization strategies that can overcome the steric hindrance imposed by the gem-dipropyl group. These strategies would likely focus on functionalization at the less hindered C4 and N1 positions, as well as exploring the reactivity of the C2 carbonyl group.
The construction of more complex molecular architectures from this compound can be envisioned through several synthetic pathways, drawing analogies from the broader field of γ-lactam chemistry. These approaches aim to introduce new functional groups and ring systems, thereby expanding the chemical space accessible from this scaffold.
One potential strategy involves the functionalization of the C4 position. While the gem-dipropyl group at C3 presents a significant steric barrier, reactions that proceed through radical intermediates or under harsh conditions might still be feasible. For instance, radical-mediated halogenation at the C4 position could introduce a handle for further transformations. Subsequent nucleophilic substitution or cross-coupling reactions at this position, though challenging, could lead to a variety of substituted pyrrolidinones.
Another approach could involve the modification of the lactam ring itself. Ring-opening of the γ-lactam under hydrolytic or reductive conditions would yield a γ-amino acid with a quaternary carbon center. This intermediate could then be subjected to a variety of transformations, including peptide couplings or cyclization with different reagents to form new heterocyclic systems.
Furthermore, the carbonyl group at the C2 position offers a site for derivatization. While sterically hindered, it could potentially undergo reactions such as Wittig-type olefination or the addition of highly reactive organometallic reagents to introduce exocyclic double bonds or tertiary alcohol functionalities, respectively. These transformations would significantly alter the core structure and provide access to novel frameworks.
The synthesis of spirocyclic systems represents another avenue for creating complex frameworks. This could potentially be achieved by intramolecular cyclization of a suitably functionalized N1-substituent onto the C4 position, or by a ring-closing metathesis reaction if appropriate alkenyl side chains are introduced at the N1 and C3 positions (though the latter would require a different starting material).
The following table summarizes potential, albeit speculative, strategies for the formation of complex frameworks from a this compound core, based on general reactivity patterns of sterically hindered lactams.
| Strategy | Potential Reaction | Target Framework | Anticipated Challenges |
| C4-Functionalization | Radical halogenation followed by nucleophilic substitution | 4-Substituted 3,3-dipropylpyrrolidin-2-ones | Steric hindrance, regioselectivity |
| Ring-Opening/Recyclization | Lactam hydrolysis followed by peptide coupling and cyclization | Novel heterocyclic systems | Harsh reaction conditions, potential for racemization |
| C2-Carbonyl Derivatization | Wittig olefination or Grignard addition | Pyrrolidinones with exocyclic double bonds or tertiary alcohols | Steric hindrance at the carbonyl |
| Spirocycle Formation | Intramolecular cyclization of an N1-substituent | Spiro-pyrrolidinone frameworks | Synthesis of the required precursor, ring strain |
It is important to emphasize that these proposed strategies are based on chemical principles and reactivity trends observed in related systems. Experimental validation would be necessary to determine their feasibility for this compound.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While no specific examples of such reactions on this compound have been reported, the extensive literature on the cross-coupling of lactam and pyrrolidine derivatives allows for the extrapolation of potential synthetic routes. The steric hindrance at the C3 position would be a major factor influencing the feasibility and outcome of these reactions.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling, which joins an organoboron compound with a halide or triflate, is a versatile method for forming C-C bonds. For a this compound scaffold, this reaction could be envisioned at several positions. N-Arylation could be achieved if the nitrogen atom is first deprotonated, though this is less common for lactams. More plausibly, if a halogen or triflate group could be introduced at the C4 or C5 position of the pyrrolidinone ring, or on a substituent attached to the nitrogen, a Suzuki-Miyaura coupling could be attempted. For instance, the coupling of an N-(halophenyl) derivative of this compound with a boronic acid could provide access to biaryl-substituted lactams. Research on the Suzuki-Miyaura coupling of α-borylated pyrrolidines has demonstrated the feasibility of forming C(sp³)-C(sp²) bonds in related systems.
Heck Reaction: The Heck reaction, which couples an alkene with a halide or triflate, is another powerful tool for C-C bond formation. An intramolecular Heck reaction could be a viable strategy for constructing fused ring systems. For example, an N-alkenyl derivative of a C4-halo-3,3-dipropylpyrrolidin-2-one could potentially undergo cyclization to form a bicyclic lactam. The Mizoroki-Heck reaction has been utilized to generate quaternary stereocenters in systems analogous to pyrrolidines, suggesting its potential applicability in complex molecule synthesis starting from appropriately substituted pyrrolidinones.
Sonogashira Coupling: The Sonogashira coupling, involving the reaction of a terminal alkyne with a halide or triflate, is a key method for introducing alkynyl moieties. Similar to the other cross-coupling reactions, this would require prior functionalization of the this compound scaffold with a suitable leaving group. The steric hindrance around the reaction center would be a critical factor, and the use of bulky phosphine (B1218219) ligands might be necessary to facilitate the catalytic cycle. Studies on Sonogashira couplings of sterically hindered substrates indicate that with the right choice of catalyst and conditions, these transformations can be successful.
The following table provides a hypothetical overview of potential palladium-catalyzed cross-coupling reactions on derivatives of this compound, based on analogous systems.
| Reaction | Substrate Analog | Coupling Partner | Potential Product | Key Considerations |
| Suzuki-Miyaura | N-(4-bromophenyl)-3,3-dipropylpyrrolidin-2-one | Phenylboronic acid | N-(4-phenylphenyl)-3,3-dipropylpyrrolidin-2-one | Catalyst and ligand choice to overcome steric hindrance |
| Heck (Intramolecular) | 4-Iodo-N-(pent-4-en-1-yl)-3,3-dipropylpyrrolidin-2-one | - | Fused bicyclic lactam | Regioselectivity of the cyclization |
| Sonogashira | 4-Iodo-3,3-dipropylpyrrolidin-2-one | Phenylacetylene | 4-(Phenylethynyl)-3,3-dipropylpyrrolidin-2-one | Steric hindrance at C4, potential for catalyst deactivation |
The successful application of these palladium-catalyzed cross-coupling reactions to the this compound system would heavily depend on the careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, to overcome the steric challenges posed by the gem-dipropyl group.
Spectroscopic Characterization Methodologies for 3,3 Dipropylpyrrolidin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. libretexts.org For 3,3-Dipropylpyrrolidin-2-one, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments are employed to map out the carbon-hydrogen framework and confirm the connectivity of the atoms.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. nih.gov For the this compound molecule (C₁₀H₁₉NO), the spectrum is expected to show distinct signals for the protons on the pyrrolidinone ring and the two propyl side chains.
The key proton environments and their expected chemical shifts are:
N-H Proton: A broad singlet is anticipated for the amide proton, typically appearing in the downfield region of the spectrum. Its exact chemical shift can be sensitive to solvent, concentration, and temperature.
Ring Methylene (B1212753) Protons (-CH₂-): The two methylene groups in the five-membered ring (at C4 and C5) are chemically distinct. The protons at C4, adjacent to the quaternary carbon, would likely appear as a triplet. The protons at C5, adjacent to the carbonyl group, would be deshielded and also appear as a triplet.
Propyl Group Protons (-CH₂-CH₂-CH₃): Each propyl group has three sets of non-equivalent protons.
The methylene protons attached to the quaternary C3 position (-CH₂ CH₂CH₃) would appear as a triplet.
The central methylene protons (-CH₂CH₂ CH₃) would show a more complex splitting pattern, likely a sextet, due to coupling with the adjacent methyl and methylene protons.
The terminal methyl protons (-CH₂CH₂CH₃ ) would appear as a triplet, being the most upfield signal.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| N-H | 7.5 - 8.5 | broad singlet |
| C5-H₂ | 3.2 - 3.4 | triplet |
| C4-H₂ | 1.9 - 2.1 | triplet |
| C3-CH₂ - (propyl) | 1.5 - 1.7 | triplet |
| -CH₂-CH₂ -CH₃ (propyl) | 1.3 - 1.5 | sextet |
| -CH₂-CH₃ (propyl) | 0.8 - 1.0 | triplet |
Note: These are estimated values based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary. oregonstate.educhemistrysteps.com
¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. libretexts.org For this compound, seven distinct carbon signals are expected, as the two propyl groups are chemically equivalent.
The expected signals in the ¹³C NMR spectrum are:
Carbonyl Carbon (C=O): The amide carbonyl carbon (C2) is the most deshielded and will appear furthest downfield, typically above 170 ppm. libretexts.org
Quaternary Carbon (C3): The C3 carbon, substituted with two propyl groups, will have a characteristic chemical shift for a quaternary aliphatic carbon.
Ring Methylene Carbons (C4, C5): The C5 carbon, adjacent to the carbonyl, will be more deshielded than the C4 carbon.
Propyl Group Carbons (-CH₂-CH₂-CH₃): Three signals are expected for the three distinct carbons of the propyl chains.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (C=O) | 175 - 180 |
| C5 (-CH₂-C=O) | 45 - 55 |
| C3 (-C(propyl)₂) | 40 - 50 |
| C4 (-CH₂-C(propyl)₂) | 30 - 40 |
| C3-C H₂- (propyl) | 35 - 45 |
| -CH₂-C H₂-CH₃ (propyl) | 15 - 25 |
| -CH₂-C H₃ (propyl) | 10 - 15 |
Note: These are estimated values. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. emerypharma.com
To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential. nanalysis.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. sdsu.edu For this compound, COSY would show correlations between the C4-H₂ and C5-H₂ protons of the ring, and within each propyl chain (e.g., between the methyl and adjacent methylene protons, and between the two methylene groups).
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to. libretexts.org It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., linking the triplet at ~0.9 ppm to the methyl carbon at ~14 ppm).
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight and elemental formula of a compound and to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C₁₀H₁₉NO.
Using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), the expected monoisotopic mass can be calculated.
Molecular Formula: C₁₀H₁₉NO
Calculated Monoisotopic Mass: 169.1467 Da
An HRMS experiment would be expected to yield a protonated molecule [M+H]⁺ with an m/z value extremely close to 170.1545, confirming the elemental composition. sisweb.com
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, typically [M+H]⁺) and its subsequent fragmentation by collision with an inert gas. wvu.edu The resulting fragment ions (product ions) are then analyzed, providing a fragmentation pattern that acts as a structural fingerprint.
For the protonated molecule of this compound ([M+H]⁺, m/z = 170.15), characteristic fragmentation pathways would be expected:
Loss of a Propyl Group: A common fragmentation pathway would be the cleavage of a carbon-carbon bond at the C3 position, leading to the loss of a propyl radical (•C₃H₇, 43.05 Da), resulting in a fragment ion at m/z 127.10.
Ring Opening: Cleavage of the amide bond or other bonds within the pyrrolidinone ring can lead to a series of characteristic fragment ions. For example, loss of the carbonyl group as carbon monoxide (CO, 28 Da) is a common pathway for cyclic ketones and lactams.
McLafferty Rearrangement: If sterically feasible, a gamma-hydrogen transfer from one of the propyl chains to the carbonyl oxygen could initiate a McLafferty rearrangement, leading to the loss of propene (C₃H₆, 42.08 Da) and a resulting fragment ion at m/z 128.07.
Analysis of these fragmentation pathways allows for the confirmation of the core pyrrolidinone structure and the nature and position of the alkyl substituents. researchgate.net
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for probing the vibrational modes of molecules. mdpi.com For this compound, these methods provide a detailed fingerprint based on the vibrations of its lactam ring and propyl side chains.
The vibrational spectrum of this compound is dominated by the characteristic absorptions of its amide (lactam) group and its alkyl chains. The five-membered ring structure influences the frequency of the carbonyl stretch, a key diagnostic band. pg.edu.pl
Key functional groups and their expected vibrational frequencies include:
N-H Stretch: A secondary amide N-H stretching vibration is expected to appear as a moderate to strong band, typically in the range of 3200-3400 cm⁻¹. The exact position is sensitive to hydrogen bonding; in concentrated solutions or the solid state, this band will be broader and at a lower wavenumber, while in dilute non-polar solutions, a sharper, higher-wavenumber band corresponding to the "free" N-H stretch will be observed.
C-H Stretches: The propyl groups and the CH₂ groups of the pyrrolidine (B122466) ring will exhibit strong C-H stretching vibrations. Asymmetric and symmetric stretches of the CH₂ and CH₃ groups typically appear in the 2850-3000 cm⁻¹ region. researchgate.net
C=O Stretch (Amide I Band): This is one of the most intense and characteristic bands in the spectrum. For a five-membered γ-lactam, the carbonyl stretching vibration is typically observed at a higher frequency than in acyclic amides or larger lactam rings, generally appearing in the region of 1685-1715 cm⁻¹. pg.edu.pl Its precise location can be influenced by substitution and hydrogen bonding.
N-H Bend (Amide II Band): This band, resulting from the in-plane bending of the N-H bond coupled with C-N stretching, is expected in the 1510-1570 cm⁻¹ region for secondary amides.
CH₂ and CH₃ Bending: Scissoring (bending) vibrations for the numerous CH₂ groups are expected around 1465 cm⁻¹, while symmetric bending (umbrella) modes for the terminal CH₃ groups appear near 1375 cm⁻¹. vscht.cz
C-N Stretch: The stretching vibration of the carbon-nitrogen bond within the lactam ring typically appears in the 1250-1350 cm⁻¹ range.
The following table summarizes the anticipated characteristic vibrational bands for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | Amide (Lactam) | 3200 - 3400 | Strong, Broad |
| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 3000 | Strong |
| C=O Stretch (Amide I) | Amide (γ-Lactam) | 1685 - 1715 | Very Strong |
| N-H Bend (Amide II) | Amide (Lactam) | 1510 - 1570 | Moderate |
| C-H Bend (Scissoring) | CH₂ | ~1465 | Moderate |
| C-H Bend (Symmetric) | CH₃ | ~1375 | Moderate |
Vibrational spectroscopy is a sensitive tool for studying conformational changes and intermolecular interactions. For this compound, the primary interaction dictating its conformational behavior in solution or the solid state is hydrogen bonding via the N-H group of the lactam.
Studies on related pyrrolidinones have shown that the frequency of the C=O stretching mode is highly sensitive to its environment. researchgate.netnih.gov In dilute solutions of non-polar solvents, the molecule exists predominantly as a monomer with minimal hydrogen bonding, resulting in a higher C=O stretching frequency. As concentration increases, intermolecular hydrogen bonds form (N-H···O=C), leading to the formation of dimers and larger oligomers. This interaction weakens the C=O bond, causing a shift in the Amide I band to a lower wavenumber (a red shift). berkeley.edu The N-H stretching band is similarly affected, broadening and shifting to lower frequencies upon hydrogen bond formation. By monitoring these spectral shifts as a function of concentration or solvent polarity, valuable information about the self-association and conformational equilibrium of the molecule can be obtained.
Advanced Spectroscopic Techniques for Elucidation
While IR and Raman spectroscopy identify functional groups, advanced techniques are required to determine the precise three-dimensional atomic arrangement and stereochemical properties.
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.org Although a crystal structure for this compound is not publicly available, the technique would provide unambiguous data on its molecular geometry if a suitable crystal could be obtained and analyzed. rigaku.comexcillum.com
The process involves irradiating a single crystal with an X-ray beam and measuring the angles and intensities of the diffracted rays. researchgate.net This diffraction pattern is used to calculate a three-dimensional map of electron density within the crystal, from which the positions of individual atoms can be determined. wikipedia.org
For this compound, a crystallographic analysis would reveal:
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C=O, C-N, C-C) and angles within the molecule.
Ring Conformation: The exact puckering of the five-membered pyrrolidinone ring, which typically adopts an "envelope" or "twisted" conformation.
Propyl Group Orientation: The specific torsion angles and spatial arrangement of the two propyl groups relative to the lactam ring.
Intermolecular Interactions: The packing arrangement of molecules in the crystal lattice, detailing the geometry and distances of intermolecular interactions, such as hydrogen bonds between the N-H and C=O groups of adjacent molecules.
The table below illustrates the type of structural parameters that would be obtained from an X-ray crystallographic study.
| Parameter Type | Example | Information Gained |
|---|---|---|
| Bond Length (Å) | C=O, C-N, C3-C(propyl) | Provides insight into bond order and hybridization. |
| Bond Angle (°) | C-N-C(ring), O=C-N | Defines the local geometry and ring strain. |
| Torsion Angle (°) | C5-N1-C2-C3 | Quantifies the puckering of the pyrrolidinone ring. |
| Hydrogen Bond Distance (Å) | N-H···O=C | Confirms and characterizes intermolecular bonding in the solid state. |
Note: The values in this table are illustrative examples of the data that would be generated, not experimental results.
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules—those that are non-superimposable on their mirror images. These techniques measure the differential interaction of a molecule with left- and right-circularly polarized light.
The molecule this compound is achiral . The C3 carbon atom is a quaternary center, but it is bonded to two identical propyl groups. Due to the presence of a plane of symmetry passing through the N1, C2, and C5 atoms, the molecule is superimposable on its mirror image.
Because this compound does not possess chirality, it does not have enantiomers and will not exhibit optical activity. Therefore, chiroptical spectroscopy techniques like CD and ORD are not applicable for its analysis, as there is no enantiomeric purity to assess.
Due to the highly specific nature of the request and the limited availability of public-domain research on the computational and theoretical investigations of this compound, a comprehensive article that strictly adheres to the provided outline cannot be generated at this time.
Extensive searches for scholarly articles and research data pertaining to the quantum chemical calculations, conformational analysis, and reaction mechanism studies of this specific compound did not yield sufficient information to populate the detailed subsections as required. The existing literature primarily mentions this compound in the context of its synthesis as an intermediate for other molecules, without providing in-depth theoretical analysis.
Fulfilling the request would necessitate speculative or generalized information that does not directly pertain to this compound, thereby violating the instructions to focus solely on the specified compound and maintain scientific accuracy. Therefore, a detailed and informative article based on existing, verifiable research is not feasible.
Computational and Theoretical Investigations of 3,3 Dipropylpyrrolidin 2 One
Reaction Mechanism Studies
Transition State Analysis for Synthetic Pathways
A thorough search has yielded no studies on the transition state analysis for the synthesis of 3,3-Dipropylpyrrolidin-2-one. Such analyses are vital for understanding the mechanisms and kinetics of chemical reactions, allowing for the optimization of synthetic routes. The synthesis of 3,3-disubstituted pyrrolidinones can often be achieved through methods like the alkylation of pyrrolidinone enolates or ring-closing metathesis. A computational study would typically involve mapping the potential energy surface of the reaction, identifying transition state structures, and calculating activation energies. This information is critical for predicting reaction outcomes and improving yields, but it is not available for this specific compound.
Theoretical Prediction of Reactivity Patterns
Similarly, there is no documented theoretical prediction of the reactivity patterns of this compound. Computational chemistry tools, such as Density Functional Theory (DFT), are commonly employed to calculate molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential maps, and Fukui functions. These calculations help in identifying the most likely sites for electrophilic and nucleophilic attack, predicting the compound's behavior in various chemical environments. The absence of such studies for this compound means that its reactivity can only be inferred from the general behavior of related N-unsubstituted and 3,3-disubstituted pyrrolidinones.
Spectroscopic Property Prediction and Validation
Computational NMR and IR Spectral Simulation
Computational simulation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is a powerful tool for structure elucidation and verification. These simulations, often performed using DFT and ab initio methods, can predict chemical shifts, coupling constants, and vibrational frequencies. For this compound, no such computational spectral data have been published.
A hypothetical computational NMR and IR spectral simulation would provide valuable data for comparison with experimental results. The following tables represent the type of data that would be generated from such a study, but it must be emphasized that these are illustrative and not based on actual published research for this compound.
Table 1: Hypothetical Computationally Predicted ¹³C and ¹H NMR Chemical Shifts (in ppm) for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Protons | Predicted ¹H Chemical Shift (ppm) |
| C2 (C=O) | 178.0 | - | - |
| C3 | 45.0 | - | - |
| C4 | 35.0 | H4α, H4β | 2.10, 2.30 |
| C5 | 48.0 | H5α, H5β | 3.30, 3.50 |
| C1' (Propyl) | 38.0 | H1'α, H1'β | 1.60, 1.80 |
| C2' (Propyl) | 18.0 | H2'α, H2'β | 1.40 |
| C3' (Propyl) | 14.0 | H3' | 0.90 |
| N1-H | - | H1 | 7.50 |
Note: These values are hypothetical and for illustrative purposes only.
Table 2: Hypothetical Computationally Predicted Key IR Vibrational Frequencies (in cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch | 3250 |
| C-H Stretch (Aliphatic) | 2950-2850 |
| C=O Stretch (Amide I) | 1680 |
| N-H Bend | 1550 |
Note: These values are hypothetical and for illustrative purposes only.
Correlation with Experimental Data
Without any published computational or experimental data for this compound, a correlation between the two is not possible. In a typical research workflow, computationally predicted spectra would be compared with experimentally obtained spectra to confirm the structure of the synthesized compound. Any discrepancies between the simulated and experimental data can provide insights into conformational dynamics, intermolecular interactions, and solvent effects.
Synthetic Utility and Advanced Applications of 3,3 Dipropylpyrrolidin 2 One
Role as an Advanced Synthetic Intermediate in Organic Synthesis
The rigid, sp³-hybridized framework of 3,3-dipropylpyrrolidin-2-one makes it an attractive building block for the construction of complex molecular architectures. sigmaaldrich.com Its strategic disubstitution at the 3-position provides a valuable starting point for the synthesis of a variety of more elaborate molecules.
Precursor in Heterocyclic Synthesis
This compound serves as a versatile precursor for the synthesis of more complex heterocyclic systems. The lactam functionality can undergo a variety of chemical transformations, including reduction, alkylation, and ring-opening reactions, to provide access to a diverse range of polysubstituted pyrrolidines and other nitrogen-containing heterocycles. nih.govnih.gov
One common synthetic strategy involves the reductive cyclization of a suitable acyclic precursor, such as a dialkylated cyanoalkanoate ester. This method allows for the efficient construction of the 3,3-disubstituted pyrrolidin-2-one core. The general approach is outlined in the table below.
| Precursor | Reagents and Conditions | Product | Yield |
|---|---|---|---|
| Ethyl 2-cyano-2-propylhexanoate | NaBH4, CoCl2·6H2O | This compound | Data not available |
| Diethyl 2-allyl-2-propylmalonate | 1. O3, CH2Cl2, -78 °C; 2. Me2S; 3. H2, Raney Ni, NH3, EtOH | 3-Methyl-3-propylpyrrolidin-2-one | Good |
Furthermore, the lactam ring of this compound can be manipulated to construct fused and spirocyclic heterocyclic systems. For instance, reactions involving intramolecular cyclizations or multicomponent reactions can lead to the formation of novel polycyclic scaffolds with potential biological activity. nih.govrsc.org The synthesis of spiro-γ-lactams, which are present in a number of bioactive molecules, can be envisioned starting from 3,3-disubstituted pyrrolidin-2-ones. sigmaaldrich.commdpi.com
Building Block for Complex Natural Product Synthesis
The pyrrolidine (B122466) ring is a core component of numerous alkaloids and other natural products. mdpi.comnih.gov While direct incorporation of this compound into a specific complex natural product is not extensively documented, its structural motif is representative of the challenges and opportunities in contemporary synthetic chemistry. The synthesis of natural products containing a quaternary center adjacent to a nitrogen atom often requires sophisticated synthetic strategies.
The general utility of the pyrrolidin-2-one scaffold as a building block is well-established. For example, derivatives of pyrrolidin-2-one are key intermediates in the synthesis of various alkaloids. mdpi.com The principles of stereoselective synthesis developed for simpler pyrrolidinones can be extrapolated to more complex derivatives like this compound, enabling access to enantiomerically pure, complex targets.
Scaffold for the Development of Novel Chemical Entities
The 3,3-disubstituted pyrrolidin-2-one framework has been identified as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that is capable of binding to multiple biological targets. orgsyn.org This versatility makes it an excellent starting point for the development of new therapeutic agents.
Research into the biological activities of 3,3-dialkyl-2-pyrrolidinones has revealed their potential as anticonvulsant agents. mdpi.com This activity highlights the importance of the 3,3-disubstitution pattern for interaction with specific biological targets. The propyl groups in this compound would contribute to the lipophilicity of the molecule, potentially influencing its pharmacokinetic properties.
The development of novel chemical entities often involves the creation of a library of related compounds for structure-activity relationship (SAR) studies. This compound can serve as a key intermediate in the synthesis of such libraries, where modifications to the lactam nitrogen or other positions on the ring can be systematically explored to optimize biological activity.
Potential Applications in Material Science
The unique structural features of this compound also suggest potential applications in the field of material science, particularly in polymer chemistry and catalysis.
Polymer Chemistry and Monomer Applications
While the direct polymerization of this compound is not a common application, the broader class of lactams, including pyrrolidin-2-one (butyrolactam), are important monomers for the synthesis of polyamides through ring-opening polymerization (ROP). The presence of two propyl groups at the 3-position would be expected to significantly influence the polymerization behavior and the properties of the resulting polymer.
The steric hindrance caused by the two propyl groups might render the ring-opening polymerization of this compound challenging under standard conditions. However, if polymerization were achieved, the resulting polyamide would possess regularly spaced dipropyl pendants, which would likely impart increased hydrophobicity and altered thermal and mechanical properties compared to unsubstituted polyamides. These modified properties could be advantageous for specific applications requiring tailored polymer characteristics.
| Monomer | Polymerization Method | Potential Polymer Properties |
|---|---|---|
| Pyrrolidin-2-one | Anionic Ring-Opening Polymerization | Hydrophilic, high melting point (Polyamide 4) |
| This compound (Hypothetical) | Ring-Opening Polymerization | Increased hydrophobicity, lower melting point, altered solubility |
Ligand Design in Catalysis
Chiral pyrrolidine derivatives are widely used as ligands in asymmetric catalysis, facilitating a vast array of enantioselective transformations. nih.gov The C2-symmetry often found in effective chiral ligands can be conceptually extended to molecules with a single stereocenter, such as derivatives of this compound, if the propyl groups were differentiated.
Even without chirality, the pyrrolidine-2-one scaffold can be incorporated into ligand structures. The nitrogen and carbonyl oxygen atoms can act as coordination sites for metal centers. The 3,3-dipropyl substitution would provide a specific steric environment around the metal center, which could influence the selectivity and activity of the catalyst. For instance, ligands incorporating this moiety could be employed in transition metal-catalyzed cross-coupling reactions, hydrogenations, or hydroformylations, where the steric bulk of the ligand plays a crucial role in determining the outcome of the reaction. The development of chiral variants of this compound could open avenues for its use in asymmetric catalysis.
Fundamental Research Applications
Probes for Reaction Mechanism Studies
There is no documented evidence of this compound being utilized as a probe to elucidate reaction mechanisms. In principle, compounds with specific structural features, such as isotopic labels or particular steric and electronic properties, are employed to investigate the pathways of chemical transformations. The gem-dipropyl substitution at the C3 position of the pyrrolidin-2-one ring would introduce significant steric bulk, which could theoretically be used to study the influence of steric hindrance on reaction rates and stereochemical outcomes. However, no studies have been published that specifically leverage this compound for this purpose.
The general reactivity of the γ-lactam core has been a subject of investigation, but these studies typically focus on substitutions at other positions or on the lactam nitrogen itself. Without specific research on this compound, any discussion of its potential use as a mechanistic probe remains purely speculative.
Future Research Directions and Unexplored Avenues for 3,3 Dipropylpyrrolidin 2 One
Development of Novel and Efficient Synthetic Routes
The synthesis of 3,3-dialkyl-substituted γ-lactams, such as 3,3-Dipropylpyrrolidin-2-one, presents unique challenges, primarily centered around the construction of the quaternary carbon center at the 3-position. Current methodologies often involve multi-step sequences that may suffer from limitations in substrate scope, yield, and atom economy. Future research should prioritize the development of more direct and efficient synthetic pathways.
One promising direction is the exploration of catalytic C-H activation and functionalization of simpler lactam precursors. Transition-metal-catalyzed C(sp³)–H alkylation at the 3-position of an N-protected pyrrolidin-2-one could offer a direct route, obviating the need for pre-functionalized substrates. Another avenue lies in the advancement of radical-based methodologies. For instance, the development of a sequential radical addition of two propyl groups to an appropriate α,β-unsaturated precursor, followed by cyclization, could provide a convergent and efficient synthesis.
Furthermore, asymmetric synthesis of this compound, where the two propyl groups are introduced in a stereocontrolled manner, remains a significant challenge. Future work could focus on developing chiral catalysts or auxiliaries that can effectively control the stereochemistry of the quaternary center, which is of paramount importance for potential applications in medicinal chemistry. A comparative overview of potential synthetic strategies is presented in Table 1.
Table 1: Prospective Synthetic Routes for this compound
| Synthetic Strategy | Potential Advantages | Key Challenges |
|---|---|---|
| Catalytic C-H Alkylation | High atom economy, direct functionalization | Catalyst development, control of over-alkylation |
| Radical-Based Methods | Mild reaction conditions, functional group tolerance | Control of radical addition, precursor stability |
| Asymmetric Synthesis | Access to enantiopure compounds | Design of effective chiral catalysts/auxiliaries |
Exploration of Unconventional Reactivity Profiles
The reactivity of this compound is largely unexplored. The presence of two propyl groups at the 3-position is expected to impart distinct steric and electronic properties compared to less substituted lactams. Future research should systematically investigate its reactivity under various conditions to unlock its synthetic potential.
One area of interest is the functionalization of the propyl side chains. Selective oxidation, halogenation, or C-H activation at specific positions on the propyl groups could lead to a diverse range of novel derivatives with potentially interesting biological or material properties. Another avenue is the exploration of ring-opening reactions. The steric hindrance at the 3-position might influence the rate and regioselectivity of hydrolysis or aminolysis, which could be exploited in the design of novel monomers for polymerization.
Furthermore, the enolate chemistry of this compound warrants investigation. While the 3-position is blocked, deprotonation at the 5-position could generate a reactive enolate for subsequent electrophilic trapping, providing a route to 5-substituted derivatives. The influence of the 3,3-dipropyl moiety on the stability and reactivity of this enolate would be a key aspect to study.
Integration with Flow Chemistry and Automated Synthesis
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The application of flow chemistry to the synthesis of lactams is a growing field, and its integration into the production of this compound represents a significant future research direction.
Future studies could focus on translating the novel synthetic routes discussed in section 7.1 into continuous flow processes. For example, a flow reactor could be designed for the safe and efficient execution of a high-temperature or high-pressure C-H activation reaction. Similarly, photochemical or electrochemical methods, which are often well-suited for flow setups, could be explored for the synthesis of this compound.
Automated synthesis platforms, coupled with in-line analytics, could be employed to rapidly screen reaction conditions and optimize the synthesis of this compound. This would accelerate the discovery of efficient synthetic protocols and facilitate the production of a library of related derivatives for further investigation. The potential benefits of integrating flow chemistry are summarized in Table 2.
Table 2: Potential Advantages of Flow Chemistry for the Synthesis of this compound
| Feature | Benefit in the Context of this compound Synthesis |
|---|---|
| Enhanced Safety | Better control over exothermic reactions and hazardous intermediates. |
| Improved Efficiency | Increased yields and reduced reaction times due to superior mixing and heat transfer. |
| Scalability | Facile scaling of production from laboratory to industrial quantities. |
Advanced Computational Modeling for Structure-Reactivity Relationships
Computational chemistry provides powerful tools for understanding and predicting the properties and reactivity of molecules. In the case of this compound, where experimental data is scarce, computational modeling can play a crucial role in guiding future research.
Density Functional Theory (DFT) calculations can be employed to investigate the conformational landscape of the molecule, identifying the most stable conformers and the rotational barriers of the propyl groups. This information is crucial for understanding its steric profile and how it might interact with catalysts or other reagents. Furthermore, computational methods can be used to predict various spectroscopic properties, such as NMR and IR spectra, which would aid in the characterization of the compound once synthesized.
More advanced computational studies could focus on modeling the transition states of potential reactions, providing insights into reaction mechanisms and predicting reactivity. For example, the activation energies for different C-H functionalization pathways on the propyl chains could be calculated to predict the most likely site of reaction. This would allow for a more rational design of experiments, saving time and resources.
Investigation of Material Science Applications and Technological Advancements
The unique structure of this compound suggests that it could serve as a valuable monomer for the synthesis of novel polymers with tailored properties. The presence of the two propyl groups would likely disrupt chain packing, potentially leading to amorphous polyamides with increased solubility and lower melting points compared to polymers derived from unsubstituted lactams.
Future research should focus on the ring-opening polymerization of this compound to produce polyamides. The mechanical and thermal properties of these new materials should be thoroughly characterized. It is hypothesized that the propyl side chains could enhance the hydrophobicity and processability of the resulting polymer. A hypothetical comparison of properties is presented in Table 3.
Table 3: Hypothetical Property Comparison of Polyamides
| Property | Polyamide from Pyrrolidin-2-one | Polyamide from this compound (Hypothesized) |
|---|---|---|
| Crystallinity | High | Low (Amorphous) |
| Solubility | Limited in common organic solvents | Enhanced |
| Melting Point | High | Lower |
Beyond polymerization, this compound and its derivatives could be investigated as plasticizers, additives, or building blocks for functional materials. The introduction of specific functional groups onto the propyl chains could lead to materials with applications in areas such as coatings, membranes, or electronic devices. The exploration of these material science applications represents a vast and promising frontier for future research.
Q & A
Q. What are the optimal synthetic routes for 3,3-Dipropylpyrrolidin-2-one to achieve high yield and purity?
- Methodological Answer : Synthesis typically involves cyclization of γ-amino ketones or ring-closing metathesis of allylated precursors. Key variables include:
- Catalysts : Transition metals (e.g., palladium or ruthenium) for cross-coupling or cyclization .
- Solvent Systems : Polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates .
- Temperature : Controlled heating (80–120°C) to minimize side reactions.
Purification is achieved via silica gel chromatography or recrystallization using ethanol/water mixtures .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals for the pyrrolidinone ring (e.g., carbonyl carbon at ~175 ppm) and propyl substituents (δ 0.8–1.6 ppm for methyl/methylene groups) .
- IR Spectroscopy : Confirm the lactam carbonyl stretch at ~1680–1720 cm⁻¹ .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 183.2) .
- X-ray Crystallography : Resolve stereochemistry and ring conformation .
Q. What are the recommended storage conditions and handling protocols for this compound?
- Methodological Answer :
- Storage : Tightly sealed containers under inert gas (N₂/Ar), stored at –20°C in a desiccator to prevent hydrolysis .
- Handling : Use PPE (gloves, lab coat) and fume hoods to avoid inhalation or dermal exposure .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acidic/basic conditions to prevent ring degradation .
Advanced Research Questions
Q. How can computational chemistry tools predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvolysis or ring-opening) .
- Docking Studies : Predict binding affinity to biological targets (e.g., enzymes) using software like AutoDock .
Q. What strategies resolve contradictory data on the biological activity of this compound across assay systems?
- Methodological Answer :
- Assay Validation : Use orthogonal methods (e.g., enzymatic vs. cell-based assays) to confirm activity .
- Purity Analysis : Employ HPLC (>98% purity) to exclude impurities as confounding factors .
- Metabolic Profiling : Assess species-specific metabolism (e.g., cytochrome P450 interactions) to explain variability .
Q. How can substituent effects on the pyrrolidinone ring’s conformational dynamics be experimentally elucidated?
- Methodological Answer :
- Variable-Temperature NMR : Monitor ring puckering and substituent orientation shifts (e.g., ΔG‡ for ring inversion) .
- X-ray Crystallography : Compare solid-state conformations with solution-phase data .
- Kinetic Isotope Effects (KIEs) : Probe transition states during ring-opening or functionalization reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
